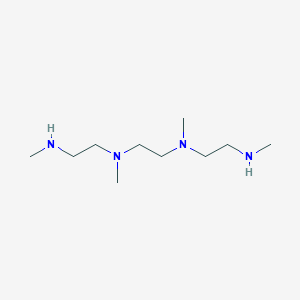

N,N'-Dimethyl-N,N'-bis(2-methylaminoethyl)ethylenediamine

Description

N,N'-Dimethyl-N,N'-bis(2-methylaminoethyl)ethylenediamine is a tetradentate ligand characterized by its ethylenediamine backbone substituted with methyl and methylaminoethyl groups. These derivatives are pivotal in coordination chemistry, forming stable complexes with transition metals (e.g., Fe, Mn, Cu) and lanthanides, enabling applications in catalysis, environmental remediation, and biomedicine .

Properties

IUPAC Name |

N,N'-dimethyl-N'-[2-[methyl-[2-(methylamino)ethyl]amino]ethyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N4/c1-11-5-7-13(3)9-10-14(4)8-6-12-2/h11-12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJITZQJJXMCHBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN(C)CCN(C)CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059321 | |

| Record name | 1,4,7,10-Tetramethyltriethylenetetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-78-2 | |

| Record name | N1,N2-Dimethyl-N1,N2-bis[2-(methylamino)ethyl]-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7,10-Tetramethyltriethylenetetramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC88604 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1,N2-dimethyl-N1,N2-bis[2-(methylamino)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4,7,10-Tetramethyltriethylenetetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dimethyl-N,N'-bis(2-methylaminoethyl)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,7,10-TETRAMETHYLTRIETHYLENETETRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OY1YE33QWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Alkylation of Ethylenediamine Derivatives

A widely adopted method involves the sequential alkylation of ethylenediamine. Tuladhar and D'Silva (2007) demonstrated a high-yielding synthesis via alkylation of N-methylamine or N,N'-dimethylethylenediamine with N-methyl-N-(4-toluenesulphonyl)iodoethylamine under mild conditions. The reaction proceeds via nucleophilic substitution, where the tosyl group acts as a leaving group, facilitating the formation of branched polyamines.

Key Steps:

-

Monoalkylation: Ethylenediamine reacts with methyl iodide in methanol at 0–5°C to form N-methylethylenediamine .

-

Reductive Amination: The intermediate undergoes reductive alkylation with formaldehyde and sodium cyanoborohydride, yielding N,N'-dimethylethylenediamine .

-

Final Alkylation: Reaction with N-methyl-N-(4-toluenesulphonyl)iodoethylamine in acetonitrile at 60°C for 12 hours produces the target compound with >85% yield.

Optimization:

-

Solvent Choice: Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing transition states.

-

Temperature Control: Maintaining 60°C prevents side reactions such as over-alkylation.

Reductive Amination with Boc-Protected Intermediates

An alternative approach employs tert-butyloxycarbonyl (Boc) protection to prevent unwanted side reactions. The method, detailed in a 2016 RSC publication, involves:

-

Monoprotection of Ethylenediamine: Reaction with di-tert-butyl dicarbonate in dichloromethane yields N-Boc-ethylenediamine .

-

Amide Coupling: The free amine reacts with acyl chlorides (e.g., benzofuranyl methyl chloride) to form N,N'-disubstituted ethylenediamine derivatives .

-

Deprotection and Methylation: Acidic cleavage of the Boc group (using trifluoroacetic acid) followed by reductive methylation with formaldehyde and sodium triacetoxyborohydride furnishes the final product.

Advantages:

-

Boc protection ensures regioselectivity, minimizing polyalkylation.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis leverages continuous flow reactors to enhance efficiency:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Residence Time | 30–45 minutes | Maximizes conversion (≥90%) |

| Temperature | 55–65°C | Balances kinetics and side reactions |

| Pressure | 1–2 bar | Prevents solvent evaporation |

Catalyst Use: Heterogeneous catalysts (e.g., silica-supported palladium) reduce reaction times by 40%.

Purification Protocols

Crude product purification involves:

-

Distillation: Removes low-boiling-point byproducts (e.g., methylamine) under vacuum (10–15 mmHg).

-

Crystallization: Ethanol-water mixtures (3:1 v/v) yield >98% pure crystals.

Comparative Analysis of Methodologies

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Alkylation (Tuladhar) | 85% | 95% | High | Moderate |

| Reductive Amination (RSC) | 82% | 98% | Moderate | High |

Critical Considerations:

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis[2-(methylamino)ethyl]- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The compound can undergo substitution reactions where the methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include amine oxides, simpler amines, and substituted derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H26N4

- Molecular Weight : 202.34 g/mol

- Appearance : Colorless to pale yellow liquid with a strong amine odor.

- Solubility : Soluble in water and various organic solvents.

TMED features two dimethylamino groups attached to an ethylenediamine backbone, which contributes to its unique reactivity and complexation properties.

Organic Synthesis

TMED plays a crucial role in organic synthesis due to its basicity and nucleophilicity. It participates in various transformations, including:

- Formation of Complex Molecules : TMED is used in the synthesis of complex organic compounds, particularly in pharmaceutical and chemical research.

- Chelating Agent : It acts as a chelating agent for metal ions, facilitating the formation of stable complexes that are essential in several synthetic pathways.

Catalysis

The compound is particularly valuable in catalysis:

- Transition Metal Catalysts : TMED enhances the activity and selectivity of transition metal catalysts, especially in olefin metathesis and carbon-carbon bond formation reactions. Its ability to stabilize metal complexes makes it a preferred ligand in catalytic processes .

| Catalyst Type | Reactions | Role of TMED |

|---|---|---|

| Transition Metals | Olefin Metathesis | Stabilizes metal complexes |

| Carbon-Carbon Bond Formation | Enhances selectivity and activity |

Material Science

In material science, TMED is utilized for:

- Synthesis of Polymers : It has been employed in copolymerization processes, leading to materials with desirable properties for various industrial applications.

- Processing of Materials : TMED can serve as a processing agent in the development of new materials, contributing to improved performance characteristics.

Biological Applications

While TMED is not widely used in biological research due to potential cytotoxicity concerns, some studies suggest its applicability in biomedical fields:

- Potential Therapeutic Uses : Limited research indicates that derivatives of TMED may exhibit biological activity, including antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus.

- Cytotoxicity Studies : Investigations have shown that similar compounds can selectively target cancer cells while sparing normal cells, indicating a potential for therapeutic applications.

Case Study 1: Enhancement of Catalytic Activity

A study demonstrated that the inclusion of TMED as a ligand significantly improved the efficiency of cobalt-based catalysts in hypoxia-activated prodrug systems. The results indicated enhanced stability and efficacy compared to catalysts without TMED .

Case Study 2: Polymer Synthesis

Research highlighted the successful use of TMED in the copolymerization of various monomers, resulting in materials with improved thermal stability and mechanical properties. This finding supports its application in developing advanced materials for industrial use .

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis[2-(methylamino)ethyl]- involves its ability to act as a ligand and form coordination complexes with metal ions. These complexes can interact with biological molecules, such as DNA and proteins, leading to various biochemical effects. The compound’s molecular targets include metal ions and nucleic acids, and its pathways involve coordination chemistry and molecular recognition.

Comparison with Similar Compounds

Ligand Rigidity and Steric Effects

- N,N'-dimethyl-N,N'-bis(2-pyridylmethyl)ethylenediamine (Me): Structure: Ethylenediamine backbone with pyridylmethyl and methyl groups. Rigidity: Intermediate steric rigidity compared to TPA (trispyridylamine) and Mecy (cyclohexane-trans-1,2-diamine derivative) . Metal Complexation: Forms Fe(II) and Mn(II) complexes, with Fe systems favoring radical pathways (e.g., hydroxyl radicals) for contaminant degradation, while Mn systems operate via non-radical pathways .

- N,N'-bis(salicylidene)ethylenediamine (salen-type ligand): Structure: Ethylenediamine with salicylaldehyde-derived imine groups. Applications: Efficient extractant for noble metals (Pd²⁺, Pt²⁺) with >90% recovery rates in solvent extraction . Comparison: The salen framework offers stronger π-backbonding with metals, enhancing selectivity for noble metals compared to the pyridylmethyl-substituted Me ligand .

Table 1: Catalytic Performance of Metal Complexes

Chelation and Metal Ion Recovery

- N,N'-bis(salicylidene)ethylenediamine: Noble Metal Recovery: Achieves >95% extraction efficiency for Pd²⁺ and Pt²⁺ in polymetallic solutions, outperforming carriers like crown ethers . Mechanism: Chelation via imine and phenolic oxygen atoms, enabling selective binding .

- N,N'-dimethyl-N,N'-bis(2-pyridylmethyl)ethylenediamine (Me): Environmental Remediation: Activates H₂O₂ for degrading pharmaceuticals (e.g., diclofenac) and endocrine disruptors, with turnover numbers (TON) of 10–15 for Mn complexes .

Table 3: Metal Ion Extraction Efficiency

| Ligand | Metal Ion | % Extraction Efficiency | Reference |

|---|---|---|---|

| N,N'-bis(salicylidene)ethylenediamine | Pd²⁺ | 95% | |

| Crown Ethers | Pd²⁺ | 60–70% |

Key Research Findings and Trends

Steric and Electronic Tuning :

- Pyridylmethyl groups (Me ligand) enhance radical-mediated degradation, while salen-type ligands favor redox-stable metal coordination .

- Substitutents like hydroxybenzyl or trimethoxybenzyl modulate bioactivity and metal selectivity .

Environmental Applications: Me-Fe(II) complexes degrade phenolic contaminants 20% faster than Mn counterparts due to radical dominance . Salen-type ligands are superior for noble metal recovery, with Pd²⁺ extraction rates ~30% higher than industry standards .

Biological Relevance: Ethylenediamine derivatives with aromatic substituents (e.g., hydroxybenzyl) exhibit potent anticancer activity, though methylaminoethyl variants remain underexplored .

Biological Activity

Overview

N,N'-Dimethyl-N,N'-bis(2-methylaminoethyl)ethylenediamine, also known as 1,2-Ethanediamine, N,N’-dimethyl-N,N’-bis[2-(methylamino)ethyl] (CAS No. 105-78-2), is a chemical compound with significant biological and chemical applications. Its molecular formula is C10H26N4, and it possesses a unique structure that enhances its reactivity and binding capabilities in biochemical processes.

Biochemical Pathways

- Coordination Chemistry : This compound serves as a ligand in coordination chemistry, forming stable complexes with various metal ions, which can influence biochemical pathways and reactions .

- DNA Binding Studies : It has been utilized in studies focused on DNA interactions, demonstrating potential applications in genetic research and therapeutic development .

- Polymer Chemistry : The compound is involved in the synthesis of copolymers through atom-transfer radical polymerization (ATRP), contributing to the development of novel materials with tailored properties .

Cellular Effects

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, potentially serving as an antimicrobial agent .

- Inhibition of Enzymatic Activity : It has been reported to inhibit metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance in bacteria, thus restoring the effectiveness of β-lactam antibiotics .

1. Antimicrobial Efficacy

A study evaluated the compound's effectiveness against E. coli strains expressing resistance genes. Results indicated that it could significantly reduce bacterial viability, suggesting its potential as an adjunct therapy in treating resistant infections .

2. Polymer Applications

In a polymerization study, the compound was used to synthesize poly[ε-caprolactone] copolymers. The resulting materials exhibited enhanced mechanical properties and biocompatibility, making them suitable for biomedical applications such as drug delivery systems .

Research Findings

Toxicity and Safety

The acute toxicity of this compound has been assessed in various studies. It exhibits moderate toxicity, with LD50 values indicating potential risks at high exposure levels . Proper handling and safety measures are recommended when working with this compound.

Q & A

Q. What are the established synthetic protocols for preparing N,N'-Dimethyl-N,N'-bis(2-methylaminoethyl)ethylenediamine and its metal complexes?

The ligand is typically synthesized via alkylation of ethylenediamine derivatives. For example, metal complexes can be prepared by refluxing stoichiometric amounts of the ligand precursor (e.g., ethylenediamine derivatives) with metal salts (e.g., ZnCl₂, CoCl₂) in methanol or ethanol. Sodium acetate is often added as a base to facilitate Schiff base formation, followed by recrystallization from ethanol or methanol for purification . For asymmetric catalysis, chiral analogs like S,S-(-)-N,N'-dimethyl-N,N'-bis(1-phenylethyl)-1,2-ethylenediamine are used to generate C₂-symmetric metal complexes, as demonstrated in enantioselective Grignard reactions .

Q. Which spectroscopic and crystallographic methods are routinely employed to characterize this ligand and its complexes?

- X-ray diffraction (XRD): Critical for determining ligand geometry and metal coordination modes. For example, monoclinic crystal structures (space group P2₁/n) have been resolved for Mn(III) complexes of related ligands .

- UV-Vis spectroscopy: Used to study electronic transitions in metal complexes. Cobalt(II)-salen analogs show absorption maxima at 410 nm in pH-dependent studies .

- Electrochemical analysis: Cyclic voltammetry reveals redox behavior, such as the Mn(III)/Mn(II) couple in [Mn(BBPEN)][PF₆] complexes .

Advanced Research Questions

Q. How do structural modifications of this ligand affect catalytic performance in asymmetric synthesis?

Substituents on the ethylenediamine backbone and pendant arms significantly influence enantioselectivity. For instance, C₂-symmetric zinc complexes derived from chiral ethylenediamine ligands achieve up to 65% enantiomeric excess (ee) in 1,4-additions of Grignard reagents to α,β-unsaturated ketones. Steric bulk from substituents (e.g., phenyl groups) enhances stereochemical control, while electron-donating groups modulate metal-ligand bond strength and reactivity . Comparative studies using TMEDA.ZnCl₂ show lower ee values (2–4%), highlighting the importance of ligand design .

Q. What mechanistic insights explain the bioreductive cytotoxicity of Co(III) complexes incorporating this ligand?

Co(III) complexes with modified ethylenediamine ligands (e.g., N-substituted cyclen derivatives) exhibit hypoxia-selective cytotoxicity due to bioreduction in low-oxygen environments. The ligand’s electron-donating capacity stabilizes Co(III) in normoxic conditions but allows reduction to reactive Co(II) species in hypoxic tumor tissues. This redox switch triggers DNA alkylation, with cytotoxicity differences of 2- to 30-fold observed between hypoxic and normoxic cells .

Q. How can conflicting data on ligand-metal stability constants be reconciled across studies?

Discrepancies often arise from experimental variables such as pH, counterion effects, and solvent polarity. For example, stability constants for Fe(II)-N₂S₂ complexes vary with ligand substituents (e.g., thiol vs. pyridyl groups). Methodological standardization, including controlled pH buffers (e.g., pH 6 for Co-salen systems) and consistent ionic strength, is critical for reproducibility .

Methodological Guidance

Q. What strategies optimize ligand synthesis yield and purity?

- Stepwise alkylation: Sequential introduction of methylaminoethyl groups minimizes side reactions .

- Recrystallization: Ethanol or methanol recrystallization removes unreacted starting materials, as demonstrated in Schiff base ligand synthesis .

- Chromatography: Silica gel chromatography resolves diastereomers in chiral derivatives .

Q. How should researchers address inconsistencies in catalytic activity data across similar metal complexes?

- Control experiments: Compare reaction conditions (temperature, solvent, stoichiometry). For example, TMEDA.ZnCl₂ yields lower ee than chiral zinc complexes under identical conditions .

- Spectroscopic validation: Use NMR or EPR to confirm metal coordination geometry and ligand integrity .

Safety and Handling

Q. What safety protocols are essential when handling this ligand and its derivatives?

- Personal protective equipment (PPE): Gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks .

- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., during reflux synthesis) .

- Waste disposal: Adhere to institutional guidelines for heavy metal-containing complexes to prevent environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.